molecular formula C15H13BrN2OS B8497151 2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine

2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine

Cat. No.: B8497151
M. Wt: 349.2 g/mol
InChI Key: GJNWNTFJUJAQSY-UHFFFAOYSA-N
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Description

2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. This compound is characterized by the presence of a bromine atom, a methyl group, and a methoxyphenyl group attached to the thieno[2,3-b]pyridine core. Thieno[2,3-b]pyridines are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Bromination: Introduction of the bromine atom at the 2-position of the thieno[2,3-b]pyridine core using brominating agents such as N-bromosuccinimide (NBS).

    Substitution Reactions: Introduction of the methyl and methoxyphenyl groups through substitution reactions using appropriate reagents and catalysts.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the production.

Chemical Reactions Analysis

2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.

Scientific Research Applications

2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity. It may exhibit anticancer, anti-inflammatory, or antimicrobial properties.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Material Science: Thieno[2,3-b]pyridine derivatives are investigated for their electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific biological context and the nature of the compound’s activity.

Comparison with Similar Compounds

2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine can be compared with other thieno[2,3-b]pyridine derivatives, such as:

    2-Bromo-3-methylthieno[2,3-b]pyridine: Lacks the methoxyphenyl group, which may result in different biological activity and chemical properties.

    6-Methyl-3-phenylthieno[2,3-b]pyridine:

    3-[3-(Methyloxy)phenyl]thieno[2,3-b]pyridine: Lacks both the bromine atom and the methyl group, leading to distinct chemical behavior and biological effects.

Properties

Molecular Formula

C15H13BrN2OS

Molecular Weight

349.2 g/mol

IUPAC Name

2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine

InChI

InChI=1S/C15H13BrN2OS/c1-8-6-11(17)13-12(14(16)20-15(13)18-8)9-4-3-5-10(7-9)19-2/h3-7H,1-2H3,(H2,17,18)

InChI Key

GJNWNTFJUJAQSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)Br)C3=CC(=CC=C3)OC)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Alternatively, 4-amino-2-bromo-6-methyl-3-[3-(methyloxy)-phenyl]thieno-[2,3-b]pyridine-5-carboxylic acid (856 mg, 2.177 mmol) (Description 16) in diphenyl ether (8 mL, 50.3 mmol) was heated at 200° C. for 4.5 h and stand at RT overnight for 16 h. The mixture was purified by chromatography on silica gel, eluting with a gradient of 0-100% ethyl acetate in cyclohexane, to give the title compound (471 mg).
Quantity
8 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-amino-2-bromo-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine-5-carboxylic acid (400 mg, 1.017 mmol) (Description 16), copper (194 mg, 3.05 mmol) and quinoline (3 mL, 25.3 mmol) was heated in a microwave at 180° C. for 30 min and then 190° C. for 30 min. After cooling to RT, the mixture was purified by chromatography on silica gel, eluting with a gradient of 40-60% ethyl acetate in cyclohexane, to give the title compound (214 mg). LCMS (A) m/z: 349/351 [M+1]+, Rt 1.08 min (acidic).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
194 mg
Type
catalyst
Reaction Step One

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